3-(2,3,4-Trifluoro-phenyl)-propionaldehyde CAS number and structure
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde CAS number and structure
Title: 3-(2,3,4-Trifluoro-phenyl)-propionaldehyde (CAS 377084-07-6): Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a highly validated methodology for modulating a target molecule's pharmacokinetic and pharmacodynamic profiles. 3-(2,3,4-Trifluoro-phenyl)-propionaldehyde (CAS 377084-07-6) serves as a premium, versatile building block in this domain[1]. By combining a highly electron-deficient, metabolically stable trifluorinated aromatic ring with a reactive aliphatic aldehyde tether, this compound provides an ideal scaffold for synthesizing complex secondary amines, alcohols, and advanced active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory workflows.
Chemical Identification & Structural Causality
The utility of 3-(2,3,4-trifluorophenyl)propanal is intrinsically linked to its bipartite structure: an inert, lipophilic tail and a reactive head[1][2].
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The 2,3,4-Trifluorophenyl Core: The introduction of three fluorine atoms at the ortho, meta, and para positions exerts a profound electron-withdrawing inductive effect on the aromatic system. In drug design, this specific substitution pattern is deployed to lower the pKa of adjacent functional groups, enhance binding affinity within hydrophobic protein pockets, and critically, shield the aromatic ring from oxidative degradation by cytochrome P450 (CYP450) enzymes.
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The Propionaldehyde Tether: The three-carbon aliphatic chain acts as a flexible spacer, insulating the reactive aldehyde from the direct inductive deactivation of the fluorinated ring. This ensures the aldehyde remains highly electrophilic and primed for downstream derivatization, such as reductive aminations or Grignard additions.
Logical relationship: Structural features driving physicochemical and pharmacological properties.
Physicochemical Properties
To facilitate accurate stoichiometric calculations and solvent selection, the quantitative data for 3-(2,3,4-trifluorophenyl)propanal is summarized below based on validated chemical databases[1][2][3].
| Property | Value | Causality / Implication |
| CAS Registry Number | 377084-07-6 | Unique identifier for procurement and regulatory tracking. |
| IUPAC Name | 3-(2,3,4-trifluorophenyl)propanal | Defines exact structural connectivity. |
| Molecular Formula | C9H7F3O | - |
| Molecular Weight | 188.15 g/mol | Low molecular weight allows for downstream mass additions without exceeding Lipinski's Rule of 5. |
| Density | 1.265 g/cm³ | High density is characteristic of polyfluorinated organic liquids. |
| Boiling Point | 204.9 °C (at 760 mmHg) | Indicates moderate volatility; requires care during vacuum concentration. |
| Flash Point | 81.7 °C | Safe for standard benchtop handling under ambient conditions. |
| LogP | 2.235 | High lipophilicity enhances membrane permeability of downstream APIs. |
| Topological Polar Surface Area | 17.07 Ų | Low TPSA confirms excellent potential for blood-brain barrier (BBB) penetration. |
Synthetic Methodology & Protocols
The most reliable upstream precursor for this compound is 3-(2,3,4-trifluorophenyl)propan-1-ol (CAS 377084-06-5) [4]. While literature, including patent [5], outlines various oxidation strategies for similar kinase inhibitor intermediates, I strongly recommend the Dess-Martin Periodinane (DMP) Oxidation over traditional Swern or PCC oxidations.
Application Insight (The "Why"): Although the electron-withdrawing trifluorophenyl ring is insulated by a two-carbon aliphatic spacer (preventing direct inductive deactivation of the primary alcohol), DMP is preferred over Swern oxidation to avoid the generation of malodorous dimethyl sulfide and to eliminate the need for strict cryogenic (-78 °C) conditions. Furthermore, DMP completely mitigates the risk of over-oxidation to the carboxylic acid, ensuring a highly scalable and reproducible workflow.
Step-by-Step DMP Oxidation Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to guarantee trustworthiness.
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Preparation: Dissolve 3-(2,3,4-trifluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Critical Step: Perform this under an inert argon atmosphere to prevent moisture-induced quenching of the hypervalent iodine reagent.
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Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 10 minutes. The slight stoichiometric excess ensures complete conversion.
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Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.
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Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) solvent system. The aldehyde product will elute with a higher Rf value than the highly polar precursor alcohol.
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Quenching (Causality-Driven): Once complete, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 .
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Why this mixture? The sodium thiosulfate ( Na2S2O3 ) rapidly reduces unreacted DMP and iodinane byproducts into water-soluble compounds. Simultaneously, the sodium bicarbonate ( NaHCO3 ) neutralizes the liberated acetic acid, preventing acid-catalyzed side reactions such as the aldol condensation of the newly formed aldehyde. Stir vigorously for 30 minutes until the organic layer is completely clear.
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Extraction & Purification: Separate the organic DCM layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (keep water bath < 30 °C to prevent product volatilization). Purify via silica gel flash chromatography.
Workflow: Synthesis and downstream application of 3-(2,3,4-Trifluorophenyl)propionaldehyde.
Analytical Characterization
To verify the integrity of the synthesized 3-(2,3,4-trifluorophenyl)propanal, the following spectroscopic markers must be confirmed:
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1 H NMR (400 MHz, CDCl3 ): The defining feature of success is the appearance of the aldehyde proton ( -CHO ). This will resonate as a distinct triplet ( J≈1.5 Hz) at approximately δ 9.8 ppm , resulting from spin-spin coupling with the adjacent C2 methylene protons. The aromatic region ( δ 6.8–7.1 ppm) will present as complex multiplets due to the extensive 1 H- 19 F heteronuclear coupling inherent to the 2,3,4-trifluoro substitution pattern.
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19 F NMR (376 MHz, CDCl3 ): Crucial for confirming that the aromatic ring remains intact and did not undergo nucleophilic aromatic substitution ( SNAr ) during processing. You must observe three distinct fluorine signals with characteristic ortho and meta F-F coupling constants.
References
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ChemSrc. "CAS No. 377084-07-6 | 3-(2,3,4-TRIFLUORO-PHENYL)-PROPIONALDEHYDE". ChemSrc Database. URL:[Link]
- Nikam, S. S., Scott, I. L., Sherer, B. A., & Wise, L. D. "Substituted pyrazoles as p38 kinase inhibitors". US Patent US20030236252A1, 2003.
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NextSDS. "3-(2,3,4-TRIFLUORO-PHENYL)-PROPIONALDEHYDE — Chemical Substance Information". NextSDS Safety Database. URL:[Link]
